Methyl 7-bromo-4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate
Overview
Description
Methyl 7-bromo-4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate is a heterocyclic compound that features a pyrrolo[2,1-F][1,2,4]triazine core. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of bromine and chlorine atoms in the structure makes it a versatile intermediate for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-bromo-4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate typically involves the following steps:
Formation of the Pyrrolo[2,1-F][1,2,4]triazine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 4-chloro-3-nitropyridine and hydrazine derivatives.
Esterification: The carboxylate group is introduced via esterification reactions using methanol and acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-bromo-4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the heterocyclic core.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, and primary amines under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while a Suzuki-Miyaura coupling reaction can produce a biaryl compound.
Scientific Research Applications
Methyl 7-bromo-4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly kinase inhibitors and antiviral drugs.
Material Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Chemical Biology: The compound is used as a probe to investigate biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of Methyl 7-bromo-4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. The pyrrolo[2,1-F][1,2,4]triazine core can interact with active sites through π-π stacking and hydrogen bonding, modulating the activity of the target proteins.
Comparison with Similar Compounds
Similar Compounds
Methyl 7-bromo-4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxamide: Similar structure but with a carboxamide group instead of a carboxylate.
Methyl 7-bromo-4-fluoropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate: Fluorine atom replaces the chlorine atom.
Methyl 7-chloro-4-bromopyrrolo[2,1-F][1,2,4]triazine-5-carboxylate: Chlorine and bromine positions are swapped.
Uniqueness
Methyl 7-bromo-4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and binding properties. The combination of bromine and chlorine atoms enhances its versatility in synthetic applications and its potential as a pharmacophore in drug discovery.
Properties
IUPAC Name |
methyl 7-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN3O2/c1-15-8(14)4-2-5(9)13-6(4)7(10)11-3-12-13/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHZZBKGOHATDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=NC=NN2C(=C1)Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801134000 | |
Record name | Pyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid, 7-bromo-4-chloro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801134000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.50 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1416438-04-4 | |
Record name | Pyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid, 7-bromo-4-chloro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1416438-04-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid, 7-bromo-4-chloro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801134000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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